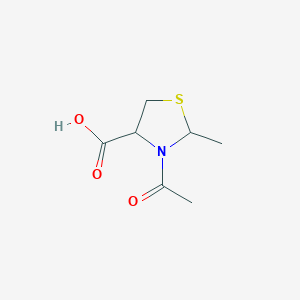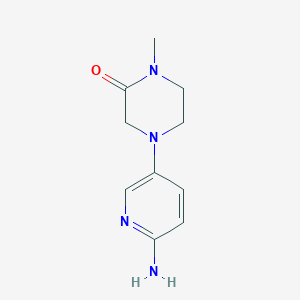![molecular formula C4H11ClFNO2 B13507215 O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C4H11ClFNO2 and a molecular weight of 159.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-(2-fluoroethoxy)ethyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted hydroxylamines.
Scientific Research Applications
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and other derivatives.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and alter biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacks the fluoroethoxy group.
N-methylhydroxylamine: Contains a methyl group instead of the fluoroethoxy group.
O-benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications and research contexts where other hydroxylamine derivatives may not be suitable .
Properties
Molecular Formula |
C4H11ClFNO2 |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
O-[2-(2-fluoroethoxy)ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H10FNO2.ClH/c5-1-2-7-3-4-8-6;/h1-4,6H2;1H |
InChI Key |
NWSGWEWPFRXFTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CON)OCCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)



![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)



![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)



![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)

